[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol
Overview
Description
“[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The IUPAC name for this compound is [1-(4-morpholinylmethyl)cyclopropyl]methanol .
Molecular Structure Analysis
The InChI code for “[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol” is 1S/C9H17NO2/c11-8-9(1-2-9)7-10-3-5-12-6-4-10/h11H,1-8H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The predicted boiling point of “[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol” is 263.3±15.0 °C . The predicted density is 1.123±0.06 g/cm3 . The predicted pKa value is 15.10±0.10 .
Scientific Research Applications
Pharmaceutical Intermediates : A study by Kopach et al. (2009) describes the synthesis of a morpholine derivative, which is a key starting material for a new investigational drug at Eli Lilly and Company. This process includes a high-yielding Grignard reaction and demonstrates the potential of morpholine derivatives in pharmaceutical synthesis (Kopach et al., 2009).
Chemical Synthesis and Structure Analysis : Research by Lu et al. (2021) involves the synthesis of a compound with morpholine and cyclopropane components, showing significant inhibitory activity against some cancer cell lines. This highlights the relevance of morpholine derivatives in the development of anticancer agents (Lu et al., 2021).
Catalysis and Reaction Mechanisms : Chen et al. (2011) explored the N-alkylation of morpholine with alcohols, catalyzed by CuO–NiO/γ–Al2O3. This research shows the application of morpholine derivatives in catalytic processes, particularly in the production of N-methylmorpholine (Chen et al., 2011).
Material Science and Polymerization : Seghier and Belbachir (2016) reported the green polymerization of a morpholine derivative, emphasizing its use in the synthesis of new polymers. This study underlines the versatility of morpholine derivatives in materials science (Seghier & Belbachir, 2016).
Bioactive Compounds and Anti-Inflammatory Properties : Makkar and Chakraborty (2018) isolated a new morpholine alkaloid from red seaweed, which exhibited significant antioxidative and anti-inflammatory activities. This demonstrates the potential of morpholine derivatives in the development of new bioactive compounds (Makkar & Chakraborty, 2018).
Safety And Hazards
properties
IUPAC Name |
[1-(morpholin-4-ylmethyl)cyclopropyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-8-9(1-2-9)7-10-3-5-12-6-4-10/h11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJSIVYKRDCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCOCC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.